molecular formula C13H10N2O5S B5836969 methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B5836969
M. Wt: 306.30 g/mol
InChI Key: MXKRFHRFSXTIBJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrobenzoyl group attached to an amino group, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Amidation: The nitrobenzoyl compound is then reacted with an amine to form the corresponding amide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate
  • Methyl 2-[(2-nitrobenzoyl)amino]benzoate
  • Methyl 3-[(2-nitrobenzoyl)amino]benzoate

Uniqueness

Methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.

Properties

IUPAC Name

methyl 3-[(2-nitrobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKRFHRFSXTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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